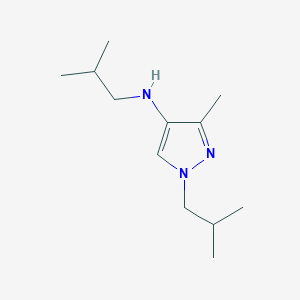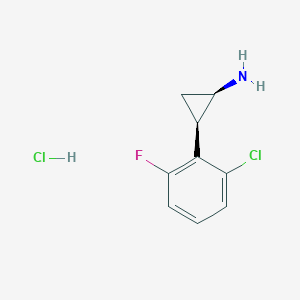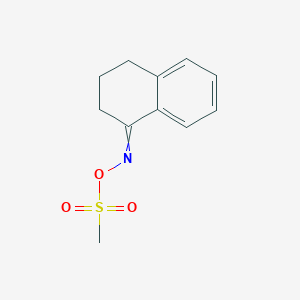
3-methyl-N,1-bis(2-methylpropyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N,1-bis(2-methylpropyl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N,1-bis(2-methylpropyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using 2-methylpropyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-N,1-bis(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of alkylated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-methyl-N,1-bis(2-methylpropyl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrazol-4-amine: A simpler analog with similar core structure.
3-methyl-1H-pyrazol-4-amine: Lacks the bis(2-methylpropyl) groups.
N,1-bis(2-methylpropyl)-1H-pyrazol-4-amine: Lacks the 3-methyl group.
Uniqueness
3-methyl-N,1-bis(2-methylpropyl)-1H-pyrazol-4-amine is unique due to the presence of both the 3-methyl and bis(2-methylpropyl) groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H23N3 |
|---|---|
Molekulargewicht |
209.33 g/mol |
IUPAC-Name |
3-methyl-N,1-bis(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C12H23N3/c1-9(2)6-13-12-8-15(7-10(3)4)14-11(12)5/h8-10,13H,6-7H2,1-5H3 |
InChI-Schlüssel |
IRPHHPPOCZDEFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1NCC(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B11738788.png)

![2-[4-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11738799.png)
![(3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738807.png)
![butyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738813.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738816.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11738818.png)
![[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738821.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738825.png)
![1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11738826.png)
![2-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol](/img/structure/B11738827.png)
![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738839.png)

